molecular formula C11H14N2OS B1456563 [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol CAS No. 1400540-67-1

[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Cat. No. B1456563
M. Wt: 222.31 g/mol
InChI Key: ORXBULBLMRRZAN-UHFFFAOYSA-N
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Description

“[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol” is a chemical compound with the CAS Number: 1400540-67-1. Its molecular weight is 223.32 . The IUPAC name for this compound is (4-propyl-2- (1H-pyrrol-1-yl)-1H-1lambda3-thiazol-5-yl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N2OS/c1-2-5-9-10(8-14)15-11(12-9)13-6-3-4-7-13/h3-4,6-7,14-15H,2,5,8H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

The compound is a solid . It should be stored at a temperature between 28 C .

Scientific Research Applications

Pharmaceutical Research

This compound, due to its structural features, has potential applications in pharmaceutical research. The presence of a pyrrole ring, which is common in many drug molecules, suggests that it could be used as a building block for the synthesis of new medicinal compounds. Its potential for creating derivatives with antimicrobial, anti-inflammatory, and antiviral properties makes it a valuable subject for drug discovery and development .

Material Science

In material science, the compound’s unique molecular structure could be utilized in the development of organic materials. Its ability to form stable heterocyclic frameworks can be advantageous in creating new polymers or small molecule organic semiconductors, which are critical in the field of organic electronics .

Biological Activity Studies

The compound’s biological activity, particularly its interaction with various enzymes and receptors, can be studied to understand its role in biological systems. This can lead to the discovery of new biological pathways or mechanisms of action for related compounds .

Anticancer Research

Compounds with similar structures have shown promise in anticancer research. This particular compound could be investigated for its efficacy against cancer cell lines, exploring its potential as a chemotherapeutic agent .

Chemical Synthesis

As a versatile chemical intermediate, this compound can be used in the synthesis of more complex molecules. Its reactivity with other chemical entities could lead to the creation of a variety of novel compounds with potential applications across different fields of chemistry .

Analytical Chemistry

In analytical chemistry, this compound could serve as a standard or reagent in the development of new analytical methods. Its well-defined structure and properties make it suitable for use in spectroscopy, chromatography, and other analytical techniques .

Environmental Science

The study of this compound’s degradation products and its interaction with environmental factors could provide insights into its environmental impact. This is crucial for assessing the safety and ecological effects of new compounds before they are widely used .

Biochemistry

In biochemistry, the compound’s role as an inhibitor or activator of certain biochemical processes could be explored. Understanding its interaction with biological molecules could lead to advancements in the study of metabolic pathways and disease mechanisms .

properties

IUPAC Name

(4-propyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-2-5-9-10(8-14)15-11(12-9)13-6-3-4-7-13/h3-4,6-7,14H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXBULBLMRRZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 2
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 3
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 4
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 5
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 6
Reactant of Route 6
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

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